Welcome to the BenchChem Online Store!
molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No. B153361
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998999B2

Procedure details

Allow the solution of (4,4-difluoro-cyclohexyl)-carbamic acid tert-butyl ester in 20 mL of TFA to stand at room temp for overnight. Concentrate the mixture under vacuum. Pass the residue through a SCX column to yield 251 mg of the title product: mass spectrum (m/z): 136 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][C:11]([F:15])([F:14])[CH2:10][CH2:9]1)(C)(C)C>C(O)(C(F)(F)F)=O>[F:14][C:11]1([F:15])[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC(CC1)(F)F)=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1(CCC(CC1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 251 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.